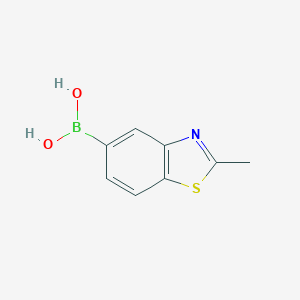

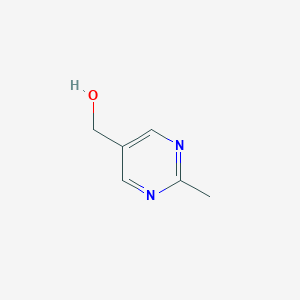

(2R,5S)-叔丁基 2,5-二甲基哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically include protection of functional groups, such as the Boc protection seen in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate . This compound is an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis starts from L-cystine and proceeds through acetonization, Boc protection, and N-methoxy-N-methyl amidation, achieving an overall yield of 54%. These steps are indicative of the complex nature of synthesizing tert-butyl amino carboxylates and the importance of protecting groups in the synthesis of sensitive molecules.

Molecular Structure Analysis

X-ray crystallography studies provide detailed insights into the molecular structure of tert-butyl amino carboxylates. For instance, the crystal structure of (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid shows a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Similarly, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals an axial orientation of the isobutyl side chain . These findings suggest that the molecular structure of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate would also be characterized by specific stereochemistry and conformational preferences.

Chemical Reactions Analysis

The chemical reactions involving tert-butyl amino carboxylates often lead to the formation of key intermediates in the synthesis of biologically active compounds. For example, the reduction of keto functionality in tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate leads to the formation of a beta-hydroxylated delta-lactam . This type of reaction is crucial for the modification of molecular structures to achieve desired biological activities or to further functionalize the compound for subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amino carboxylates are influenced by their molecular structures. The presence of tert-butyl groups contributes to the hydrophobic character of the molecules, which can lead to the formation of hydrophobic channels in the crystal state . Hydrogen bonding plays a significant role in the molecular packing of these compounds, as seen in the infinite chains formed in the crystal structures of the compounds studied . These properties are important for understanding the solubility, stability, and reactivity of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.

科学研究应用

催化非酶动力学拆分

分子“(2R,5S)-叔丁基 2,5-二甲基哌嗪-1-羧酸酯”与合成化学领域有关,特别是在催化非酶动力学拆分中。这一过程对于从外消旋体合成手性化合物至关重要,这是生产众多药物和其他精细化学品的关键步骤。手性催化剂的开发提高了这些拆分的对映选择性和产率,使其成为不对称有机合成中的一个重要领域 (Pellissier, 2011)。

环境和工业应用

合成酚类抗氧化剂

该化合物属于合成酚类抗氧化剂 (SPA) 的更广泛类别,合成酚类抗氧化剂广泛应用于各个行业,以防止氧化损伤并延长产品保质期。最近的研究重点关注它们的的环境存在、人类接触和潜在毒性。已在各种基质中记录了 SPA 及其转化产物的环境存在,引发了人们对其通过食品、灰尘和个人护理产品对人类接触的担忧。毒性研究指出了潜在的健康风险,包括肝毒性和内分泌干扰。正在进行的研究旨在开发毒性更低、对环境影响更小的新型 SPA (Liu & Mabury, 2020)。

环境污染物的分解

已经对甲基叔丁基醚 (MTBE) 的分解进行了研究,甲基叔丁基醚是汽油中的增氧剂和辛烷值提高剂,其环境释放引起了重大担忧。使用射频等离子体反应堆的研究显示出分解 MTBE 的前景,将其转化为 CH4、C2H4 和 C2H2 等更简单的化合物。该方法为解决 MTBE 及相关化合物对环境的影响提供了一种替代方案 (Hsieh et al., 2011)。

生物技术应用

羧酸对生物催化剂的抑制

羧酸,包括 “(2R,5S)-叔丁基 2,5-二甲基哌嗪-1-羧酸酯”的衍生物,作为生物可再生化学品具有价值。它们是工业化学品的原料,但在浓度低于所需产率时会抑制微生物生长。了解羧酸对生物催化剂抑制的机制对于工程工业应用的强大微生物菌株至关重要。此类知识有助于开发能够在不自我抑制的情况下发酵生产羧酸的微生物,从而提高生产过程的经济可行性和可持续性 (Jarboe et al., 2013)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

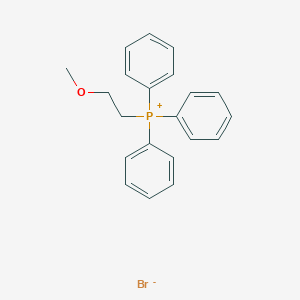

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)